molecular formula C17H19N B14660113 (2R,6S)-2,6-Diphenylpiperidine CAS No. 38047-66-4

(2R,6S)-2,6-Diphenylpiperidine

Katalognummer: B14660113
CAS-Nummer: 38047-66-4
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: RIZNREVBQZUGTM-CALCHBBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,6S)-2,6-Diphenylpiperidine is a chiral compound with two phenyl groups attached to a piperidine ring. It is known for its unique stereochemistry and has been studied for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Diphenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,6S)-2,6-Diphenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound has been investigated for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (2R,6S)-2,6-Diphenylpiperidine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,6R)-2,6-Diphenylpiperidine: A diastereomer with different stereochemistry.

    (2S,6S)-2,6-Diphenylpiperidine: Another diastereomer with distinct properties.

    2,6-Diphenylpiperidine: The non-chiral version of the compound.

Uniqueness

(2R,6S)-2,6-Diphenylpiperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.

Eigenschaften

CAS-Nummer

38047-66-4

Molekularformel

C17H19N

Molekulargewicht

237.34 g/mol

IUPAC-Name

(2S,6R)-2,6-diphenylpiperidine

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17+

InChI-Schlüssel

RIZNREVBQZUGTM-CALCHBBNSA-N

Isomerische SMILES

C1C[C@@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.